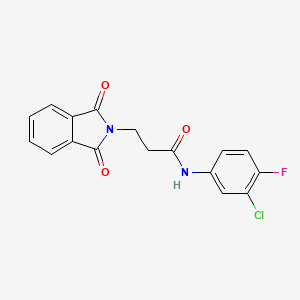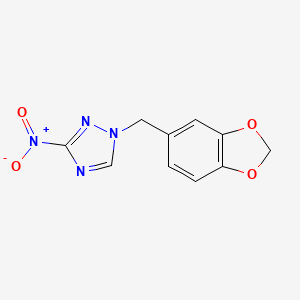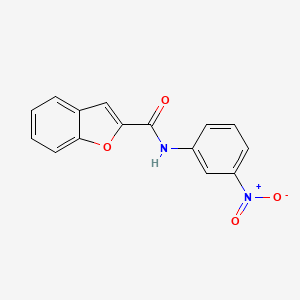
4-(1-naphthylmethyl)-N-(4-pyridinylmethylene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 4-(1-naphthylmethyl)-N-(4-pyridinylmethylene)-1-piperazinamine is a chemical compound with potential significance in various fields of chemistry and materials science.
Synthesis Analysis
- Synthesis of related compounds often involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions, producing derivatives with diverse structures (A. Hussein et al., 2009).
- Microwave-assisted synthesis methods have been used for similar compounds, enabling rapid generation of heteroaryl ether core structures (Alfred L Williams et al., 2010).
Molecular Structure Analysis
- The molecular structure of related compounds is often characterized by spectroscopic methods such as IR, NMR, and crystallography. These structures may feature complex molecular arrangements and diverse bonding interactions (C. Hawes et al., 2016).
Chemical Reactions and Properties
- Chemical reactions involving compounds like 4-(1-naphthylmethyl)-N-(4-pyridinylmethylene)-1-piperazinamine often include nucleophilic aromatic substitution and carbonylation at C−H bonds (Y. Ishii et al., 1997).
Physical Properties Analysis
- The physical properties of these compounds are explored through various analytical techniques, including thermogravimetric analysis and density measurements, which provide insights into their stability and physical behavior (S. T. Asundaria et al., 2010).
Chemical Properties Analysis
- The chemical properties of such compounds are characterized by their reactivity in different chemical reactions and their interaction with other substances, as evidenced by spectroscopic and structural studies (Suranjana Purkait et al., 2017).
Applications De Recherche Scientifique
Heterocyclic Synthesis Applications
The compound has been utilized in the synthesis of diverse heterocyclic structures. For example, its derivatives have been applied in creating nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety, showcasing its versatility in synthesizing complex organic structures (Hussein et al., 2009).
Dye Production for Synthetic-Polymer Fibers
Derivatives of the compound have been used in producing dyes for synthetic-polymer fibers, demonstrating its applicability in material sciences and textile engineering (Peters & Bide, 1985).
Coordination Chemistry
In coordination chemistry, related ligands have contributed to the synthesis of a series of coordination polymer materials with metals like Co(II), Cd(II), and Ag(I), highlighting the compound's role in developing novel materials with potential applications in catalysis and material science (Hawes et al., 2016).
Nerve Growth Factor Potentiation
The compound B-355252, a derivative, was synthesized to enhance nerve growth factor's ability to stimulate neurite outgrowths, indicating its potential therapeutic applications in neurology and regenerative medicine (Williams et al., 2010).
Capillary Chromatography
In analytical chemistry, the compound's derivatives have been utilized in capillary chromatography for the separation of polar aromatic compounds, showcasing its importance in analytical methodologies (Maruška et al., 1999).
Synthesis of Coordination Polymer Materials
Related compounds have been employed in the synthesis of coordination polymer materials, contributing to the field of crystal engineering and materials science, with implications for the development of advanced materials (Arza et al., 2017).
Propriétés
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-2-7-21-19(4-1)5-3-6-20(21)17-24-12-14-25(15-13-24)23-16-18-8-10-22-11-9-18/h1-11,16H,12-15,17H2/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEWCVDFHPBMMK-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(4-pyridinylmethylene)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)

![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5560820.png)
![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)
![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)
![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)
![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)


![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)
![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)
